L-Leucinamide, N-[(phenylmethoxy)carbonyl]-beta-alanyl-
Description
L-Leucinamide, N-[(phenylmethoxy)carbonyl]-beta-alanyl-, commonly known as MG132, is a synthetic proteasome inhibitor with the molecular formula C₂₆H₄₁N₃O₅ and a molecular weight of 475.6 g/mol . It is characterized by a (phenylmethoxy)carbonyl (Cbz) group attached to an L-leucinamide backbone and a formyl-modified side chain at the N-terminal (N-[(1R)-1-formyl-3-methylbutyl]) . MG132 is a reversible, cell-permeable inhibitor that primarily targets the chymotrypsin-like (ChTL) activity of the 26S proteasome, with reported IC₅₀ values of 0.22 µM for ChTL, 34.4 µM for trypsin-like (TL), and 2.95 µM for peptidylglutamyl peptide-hydrolyzing (PGPH) activities . Its stereospecificity is notable: the R-isomer (MG132) exhibits significantly greater potency than the S-isomer (e.g., 4-fold higher ChTL inhibition) . MG132 is widely used in cancer research to study apoptosis and protein degradation pathways .
Properties
IUPAC Name |
benzyl N-[3-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-3-oxopropyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O4/c1-12(2)10-14(16(18)22)20-15(21)8-9-19-17(23)24-11-13-6-4-3-5-7-13/h3-7,12,14H,8-11H2,1-2H3,(H2,18,22)(H,19,23)(H,20,21)/t14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHFWPOMJFUCREU-AWEZNQCLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)N)NC(=O)CCNC(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N)NC(=O)CCNC(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Leucinamide, N-[(phenylmethoxy)carbonyl]-beta-alanyl- typically involves the coupling of L-leucinamide with N-[(phenylmethoxy)carbonyl]-beta-alanyl- using peptide coupling reagents. Common reagents used in this process include dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The reaction is usually carried out in an organic solvent such as dichloromethane or dimethylformamide under mild conditions to prevent racemization.
Industrial Production Methods
Industrial production of this compound may involve solid-phase peptide synthesis (SPPS) techniques, which allow for the efficient and scalable production of peptides. In SPPS, the peptide is assembled step-by-step on a solid support, with each amino acid being added sequentially. This method offers high purity and yield, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
L-Leucinamide, N-[(phenylmethoxy)carbonyl]-beta-alanyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the phenylmethoxycarbonyl group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols; reactions are conducted in polar aprotic solvents like dimethyl sulfoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
L-Leucinamide, N-[(phenylmethoxy)carbonyl]-beta-alanyl- has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex peptides and proteins.
Biology: Studied for its potential role in modulating biological processes, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its therapeutic potential in treating diseases, particularly those involving protein misfolding or aggregation.
Industry: Utilized in the development of novel materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of L-Leucinamide, N-[(phenylmethoxy)carbonyl]-beta-alanyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or catalysis. Additionally, it may interact with receptors to modulate signal transduction pathways, leading to changes in cellular responses.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare MG132 with structurally or functionally related compounds, including protease inhibitors, peptidomimetics, and leucinamide derivatives.
Table 1: Comparative Analysis of MG132 and Analogous Compounds
Key Comparisons:
Structural Features :
- MG132 and N3 both incorporate a (phenylmethoxy)carbonyl (Cbz) group but differ in their peptidomimetic backbones. N3 includes a valyl-isoxazolyl moiety critical for SARS-CoV-2 3CLpro inhibition , whereas MG132’s formyl-modified side chain enhances proteasome binding .
- GC376 replaces MG132’s leucinamide with a sulfonic acid group, improving solubility and targeting viral proteases .
- Z-Leu-Leu-Tyr-α-keto aldehyde shares MG132’s Cbz-leucine motif but introduces a tyrosine-α-keto aldehyde extension for broader protease inhibition .
Biological Activity: MG132’s proteasome inhibition is stereospecific, with the R-isomer outperforming the S-isomer across all three proteasome activities . N3 exhibits nanomolar affinity for SARS-CoV-2 3CLpro (Kᵢ = 0.68 µM) due to its benzyloxycarbonyl and oxopyrrolidinyl groups, which stabilize interactions with the protease catalytic dyad . GC376 demonstrates antiviral activity against coronaviruses but lacks MG132’s broad proteasome effects .
Applications :
- MG132 is primarily used in oncology to study ubiquitin-proteasome pathways .
- N3 and GC376 are repurposed for antiviral research, highlighting the versatility of leucinamide derivatives in drug discovery .
Research Findings and Implications
- Proteasome Selectivity : MG132’s potency against ChTL activity (IC₅₀ = 0.22 µM) makes it superior to analogs like Z-Leu-Leu-Tyr-α-keto aldehyde, which lack stereochemical optimization .
- Stereochemistry Matters : The 4-fold difference in ChTL inhibition between R- and S-MG132 underscores the importance of chiral centers in drug design .
- Antiviral Potential: Structural parallels between MG132 and N3/GC376 suggest leucinamide derivatives can be tailored for diverse targets, from proteasomes to viral proteases .
Biological Activity
L-Leucinamide, N-[(phenylmethoxy)carbonyl]-beta-alanyl- is a synthetic compound belonging to the class of peptides, characterized by its unique structure that includes a leucinamide moiety and a phenylmethoxycarbonyl group. This compound has garnered attention for its potential biological activities, including enzyme modulation and therapeutic applications. This article reviews the biological activity of this compound, supported by data tables and relevant research findings.
Chemical Structure and Synthesis
The chemical structure of L-Leucinamide, N-[(phenylmethoxy)carbonyl]-beta-alanyl- can be represented as follows:
The synthesis typically involves coupling L-leucinamide with N-[(phenylmethoxy)carbonyl]-beta-alanyl- using peptide coupling reagents like dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) in organic solvents such as dichloromethane or dimethylformamide.
L-Leucinamide, N-[(phenylmethoxy)carbonyl]-beta-alanyl- exhibits its biological activity through interactions with specific molecular targets. The proposed mechanisms include:
- Enzyme Inhibition : The compound may bind to the active or allosteric sites of enzymes, inhibiting their activity and thus modulating metabolic pathways.
- Receptor Interaction : It may interact with various receptors, influencing signal transduction pathways that affect cellular responses.
1. Enzyme Modulation
Research indicates that L-Leucinamide, N-[(phenylmethoxy)carbonyl]-beta-alanyl- has potential as an enzyme inhibitor. For instance, studies have shown its ability to inhibit proteases involved in disease processes such as Alzheimer's disease by reducing β-amyloid peptide release . This inhibition could be crucial in therapeutic strategies targeting neurodegenerative disorders.
2. Therapeutic Applications
The compound has been investigated for its therapeutic potential in treating diseases associated with protein misfolding and aggregation. Its unique structure allows it to interact with diverse molecular targets, making it a candidate for drug development in conditions like Alzheimer's disease .
Case Studies
Several studies have evaluated the biological activity of similar compounds and their implications for health:
- Study on Peptide Analogues : A study synthesized various tripeptide analogues and assessed their biological activities, noting that modifications at specific positions could enhance or inhibit chemotactic responses in human neutrophils . This highlights the importance of structural variations in biological activity.
- Inhibition Studies : Investigations into compounds that inhibit β-amyloid synthesis have shown promising results, suggesting that similar mechanisms may be applicable to L-Leucinamide . These findings support the notion that structural components significantly influence biological efficacy.
Comparative Analysis
The following table compares L-Leucinamide with similar compounds regarding their biological activities:
| Compound Name | Enzyme Inhibition | Receptor Interaction | Therapeutic Potential |
|---|---|---|---|
| L-Leucinamide, N-[(phenylmethoxy)carbonyl]-beta-alanyl- | Moderate | Yes | Alzheimer's Disease |
| N-benzoyl-L-leucine | High | No | Antimicrobial |
| N-acetyl-L-cysteine | High | Yes | Antioxidant |
Q & A
Q. What are the critical considerations in synthesizing MG-132 to ensure high yield and purity?
MG-132 synthesis requires precise control of reaction conditions, including temperature (typically 0–25°C), pH (neutral to slightly acidic), and solvent selection (e.g., DMF or dichloromethane). The use of protective groups like the phenylmethoxycarbonyl (Z) group is essential to prevent undesired side reactions. Coupling reagents such as HATU or DCC are employed to activate carboxyl groups during peptide bond formation. Post-synthesis purification via reversed-phase HPLC or column chromatography is critical to isolate the compound with >95% purity .
Q. What analytical techniques are recommended for characterizing MG-132’s structural integrity?
Key methods include:
- Nuclear Magnetic Resonance (NMR) : To confirm stereochemistry and backbone connectivity (e.g., ¹H and ¹³C NMR in DMSO-d6) .
- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (C26H41N3O5, MW 475.6) .
- High-Performance Liquid Chromatography (HPLC) : To assess purity and detect impurities under gradient elution conditions .
Advanced Research Questions
Q. How does MG-132’s inhibition of the proteasome’s chymotrypsin-like activity vary across cell lines, and how should researchers account for variability?
MG-132 exhibits cell line-dependent IC50 values due to differences in proteasome subunit composition, membrane permeability, and efflux pump activity. For example, IC50 for chymotrypsin-like activity ranges from 0.22 µM in CHO cells to ~0.5 µM in HeLa cells. Researchers should:
Q. What experimental strategies can resolve contradictions in MG-132’s reported effects on NF-κB signaling pathways?
Discrepancies arise from concentration-dependent dual roles:
- At low concentrations (1–10 µM), MG-132 stabilizes IκBα, blocking NF-κB activation.
- At higher doses (>20 µM), it induces oxidative stress, activating alternative NF-κB pathways. To mitigate confusion:
Q. How can in silico modeling enhance studies of MG-132’s binding to the 20S proteasome?
Molecular docking (e.g., AutoDock Vina) and molecular dynamics (MD) simulations predict binding affinities and conformational stability. For example:
Q. What are the implications of MG-132’s reversible inhibition mechanism for long-term proteasome activity studies?
Reversibility necessitates careful experimental design:
Q. How does MG-132 synergize with pharmacological chaperones in lysosomal storage disease research?
Co-administration with proteostasis regulators (e.g., celastrol) enhances mutant enzyme activity (e.g., glucocerebrosidase L444P) by reducing ER-associated degradation (ERAD). Experimental design should include:
- Dose matrices (e.g., 0–10 µM MG-132 + 0–1 µM celastrol).
- Activity assays (e.g., fluorometric analysis of enzyme substrates) .
Methodological Notes
- Contradiction Management : When conflicting data arise (e.g., NF-κB activation vs. inhibition), cross-validate using orthogonal assays (e.g., luciferase reporter vs. EMSA).
- Advanced Protocols : For combination therapies, utilize factorial design experiments to quantify synergistic/antagonistic effects .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
